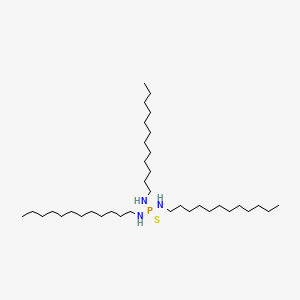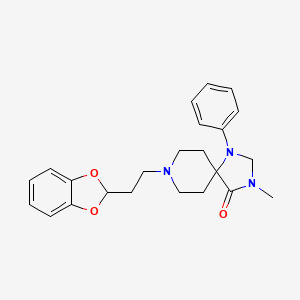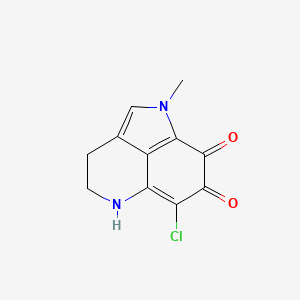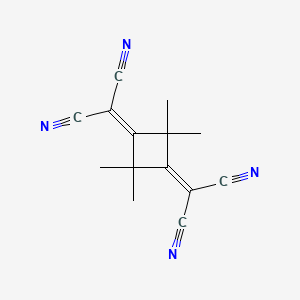
Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is an organic compound with the molecular formula C14H12N4 It is characterized by the presence of two nitrile groups attached to a cyclobutane ring, which is further substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- typically involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the cyclobutane ring and methyl substitutions.
Cyanoacetonitrile: Another nitrile compound with a simpler structure and different reactivity profile.
Dicyanomethane: A related compound with two nitrile groups but without the cyclobutane ring.
Uniqueness
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is unique due to its rigid cyclobutane core and multiple methyl substitutions, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications where such structural characteristics are desired.
Propiedades
Número CAS |
4462-99-1 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[3-(dicyanomethylidene)-2,2,4,4-tetramethylcyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-13(2)11(9(5-15)6-16)14(3,4)12(13)10(7-17)8-18/h1-4H3 |
Clave InChI |
PEGOQLUAOMEHPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C#N)C#N)C(C1=C(C#N)C#N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



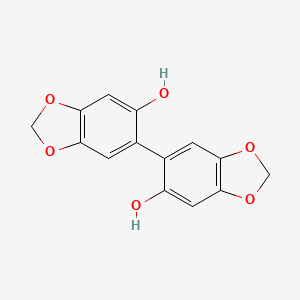
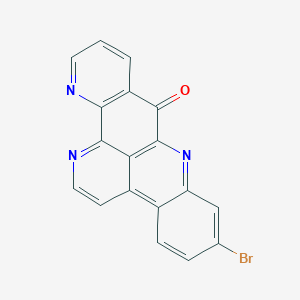


![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)


